Ziprasidone Mesylate
Overview
Description
Ziprasidone mesylate is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder . It is known for its efficacy in reducing the rate and time of relapses in schizophrenia and managing manic episodes in bipolar disorder . The compound is available in both oral and intramuscular forms, with the mesylate form being used for intramuscular injections .
Biochemical Analysis
Biochemical Properties
Ziprasidone Mesylate interacts with various enzymes and proteins. It is a dopamine (D2) receptor antagonist . The solubilization technologies can be employed to successfully increase the extent of this compound absorption in the fasted state, thereby reducing the food effect .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by interacting with the dopamine (D2) receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the dopamine (D2) receptors. This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The product shows stability and degradation over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ziprasidone mesylate can be synthesized through the reaction of ziprasidone base with methane sulfonic acid in solvents like methyl alcohol or tetrahydrofuran . The reaction typically involves the formation of a semihydrate or trihydrate form, which is more suitable for injection formulations due to better water solubility .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ziprasidone base with methane sulfonic acid under controlled conditions to ensure high purity and yield. The product is then crystallized and purified to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Ziprasidone mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacokinetics.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents such as sodium borohydride.
Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions include various metabolites that are excreted through urine and feces .
Scientific Research Applications
Ziprasidone mesylate has a wide range of scientific research applications:
Chemistry: Used in the study of antipsychotic drug formulations and their stability.
Biology: Investigated for its effects on neurotransmitter pathways and receptor binding.
Medicine: Extensively researched for its therapeutic effects in treating schizophrenia and bipolar disorder.
Industry: Employed in the development of new drug delivery systems and formulations to enhance bioavailability.
Mechanism of Action
The exact mechanism of action of ziprasidone mesylate is not entirely understood. it is believed to involve antagonism of dopamine type 2 (D2) and serotonin type 2 (5HT2) receptors . This dual antagonism helps in managing the symptoms of schizophrenia and bipolar disorder by balancing neurotransmitter levels in the brain .
Comparison with Similar Compounds
- Clozapine
- Quetiapine
- Olanzapine
- Aripiprazole
Comparison: Ziprasidone mesylate is unique among atypical antipsychotics due to its lower incidence of metabolic adverse effects, such as weight gain and impaired glucose tolerance . Unlike some other antipsychotics, this compound has a lower risk of causing extrapyramidal symptoms, making it a preferred choice for long-term treatment .
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZEFFFIUHSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199191-69-0 | |
Record name | Ziprasidone mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZIPRASIDONE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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